![molecular formula C17H21N3O2 B2598138 N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203319-03-2](/img/structure/B2598138.png)
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has gained significant attention in the scientific community. EPI-001 has shown promising results in the treatment of prostate cancer, and its mechanism of action has been extensively studied.
Wirkmechanismus
EPI-001 inhibits the activity of the androgen receptor by binding to a specific region of the receptor known as the coactivator binding site. This prevents the recruitment of coactivator proteins, which are essential for the activation of the receptor. By inhibiting the activity of the androgen receptor, EPI-001 effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, EPI-001 has been shown to have anti-inflammatory effects and to improve insulin sensitivity. These effects are thought to be mediated through the inhibition of the androgen receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPI-001 is its specificity for the androgen receptor. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, EPI-001 has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which can make dosing challenging. Additionally, EPI-001 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EPI-001. One area of interest is the development of more potent and selective inhibitors of the androgen receptor. Another area of research is the identification of biomarkers that can predict response to EPI-001 treatment. Additionally, there is interest in exploring the potential of EPI-001 in the treatment of other types of cancer, such as breast and ovarian cancer.
In conclusion, EPI-001 is a promising small molecule inhibitor that has shown significant potential in the treatment of prostate cancer. Its mechanism of action has been extensively studied, and it has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on EPI-001.
Synthesemethoden
The synthesis of EPI-001 involves a multi-step process that begins with the reaction of 2-ethylphenylamine with ethyl chloroacetate. The resulting compound is then subjected to a series of reactions, including amination, cyclization, and oxidation, to yield EPI-001. The synthesis of EPI-001 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
EPI-001 has been extensively studied in the context of prostate cancer. It has been shown to inhibit the activity of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. EPI-001 has also been shown to be effective in the treatment of castration-resistant prostate cancer, which is resistant to traditional hormone therapy.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZDZBSJTCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.